molecular formula C9H7ClN2S B7723850 1-(2-chlorophenyl)imidazole-2-thiol

1-(2-chlorophenyl)imidazole-2-thiol

Cat. No.: B7723850
M. Wt: 210.68 g/mol
InChI Key: XOCLHGYTLWVXQB-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)imidazole-2-thiol is a heterocyclic compound that features an imidazole ring substituted with a 2-chlorophenyl group and a thiol group at the 2-position

Preparation Methods

The synthesis of 1-(2-chlorophenyl)imidazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzylamine with carbon disulfide and potassium hydroxide, followed by cyclization with formic acid. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

1-(2-Chlorophenyl)imidazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding imidazole derivative without the thiol group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Chlorophenyl)imidazole-2-thiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)imidazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. This interaction can affect various cellular pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

1-(2-Chlorophenyl)imidazole-2-thiol can be compared with other imidazole derivatives such as:

    1-(4-chlorophenyl)imidazole-2-thiol: Similar structure but with the chlorine atom at the 4-position.

    1-(2-bromophenyl)imidazole-2-thiol: Bromine atom instead of chlorine.

    1-(2-chlorophenyl)imidazole-2-selenol: Selenium atom replacing the sulfur atom.

These compounds share similar chemical properties but differ in their reactivity and biological activities

Properties

IUPAC Name

1-(2-chlorophenyl)imidazole-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2S/c10-7-3-1-2-4-8(7)12-6-5-11-9(12)13/h1-6H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCLHGYTLWVXQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CN=C2S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N2C=CN=C2S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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